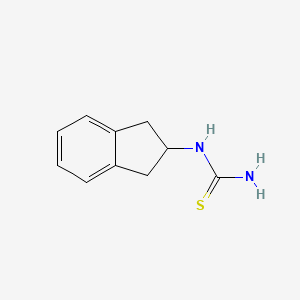
Thiourea, (2,3-dihydro-1H-inden-2-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiourea, (2,3-dihydro-1H-inden-2-yl)- is a useful research compound. Its molecular formula is C10H12N2S and its molecular weight is 192.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Thiourea, (2,3-dihydro-1H-inden-2-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiourea, (2,3-dihydro-1H-inden-2-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis
Bifunctional Catalysis:
Thiourea derivatives have been utilized as bifunctional organocatalysts in asymmetric synthesis. A notable study demonstrated the use of bifunctional thiourea-catalyzed asymmetric [3 + 2] annulation reactions involving 2-isothiocyanato-1-indanones and barbiturate-based olefins. This method resulted in high yields and excellent stereoselectivities for chiral dispiro[indene-pyrrolidine-pyrimidine]s, showcasing the compound's potential in drug discovery and chemical biology .
Synthesis of Urea and Thiourea Derivatives:
The reaction of 2,3-dihydro-1H-inden-1-amine with various isocyanates and isothiocyanates has led to the synthesis of new urea and thiourea compounds. These compounds were evaluated for their antioxidant properties using DPPH radical scavenging assays, revealing promising antioxidant activity among several derivatives .
Antioxidant Properties:
Thiourea derivatives have demonstrated significant antioxidant activities. A series of synthesized compounds exhibited low IC50 values in DPPH and nitric oxide radical scavenging assays, indicating their potential as antioxidants. For instance, specific thiourea derivatives were found to have strong reducing potentials and were effective against free radicals .
Anticancer Activity:
Research has shown that thiourea derivatives can inhibit cancer cell growth through various mechanisms. Compounds derived from 2,3-dihydro-1H-inden-1-amine have displayed IC50 values ranging from 3 to 14 µM against different cancer cell lines, including those related to pancreatic and breast cancers. These compounds target molecular pathways involved in cancer progression, suggesting their potential as therapeutic agents .
Antibacterial Activity:
Several thiourea derivatives have been tested for antibacterial efficacy against various strains such as E. faecalis and P. aeruginosa. The results indicated that some compounds exhibited comparable potency to standard antibiotics like ceftriaxone .
Case Studies
Propiedades
Número CAS |
61451-94-3 |
|---|---|
Fórmula molecular |
C10H12N2S |
Peso molecular |
192.28 g/mol |
Nombre IUPAC |
2,3-dihydro-1H-inden-2-ylthiourea |
InChI |
InChI=1S/C10H12N2S/c11-10(13)12-9-5-7-3-1-2-4-8(7)6-9/h1-4,9H,5-6H2,(H3,11,12,13) |
Clave InChI |
NTJZRISBWCBRHI-UHFFFAOYSA-N |
SMILES |
C1C(CC2=CC=CC=C21)NC(=S)N |
SMILES canónico |
C1C(CC2=CC=CC=C21)NC(=S)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













